molecular formula C9H8F3NO B1373014 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone CAS No. 37885-07-7

1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone

Cat. No.: B1373014
CAS No.: 37885-07-7
M. Wt: 203.16 g/mol
InChI Key: ALHLVWOGPMHZHJ-UHFFFAOYSA-N
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Description

1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H8F3NO. It is a solid at room temperature and is known for its unique chemical properties due to the presence of both an amino group and a trifluoromethyl group on the phenyl ring . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-amino-4-(trifluoromethyl)benzaldehyde with a suitable ketone under acidic conditions. The reaction typically requires a catalyst such as methanesulfonic acid and is carried out under reflux conditions in a solvent like methanol .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Amino-4-(trifluoromethyl)acetophenone
  • 2-Amino-4-(trifluoromethyl)benzaldehyde
  • 4-(Trifluoromethyl)aniline

Uniqueness: 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone is unique due to the presence of both an amino group and a trifluoromethyl group on the phenyl ring, which imparts distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research .

Properties

IUPAC Name

1-[2-amino-4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c1-5(14)7-3-2-6(4-8(7)13)9(10,11)12/h2-4H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHLVWOGPMHZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676434
Record name 1-[2-Amino-4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37885-07-7
Record name 1-[2-Amino-4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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